1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

ERK1/2 kinase inhibition MAPK pathway target engagement

JSI-1187 is a Phase 1 clinical-stage, orally bioavailable, reversible ERK1/2 kinase inhibitor with a reported Ki of < 1 nM against ERK2. Its unique imidazo[1,2-b]pyrazole scaffold imposes conformational rigidity absent in flexible pyrazole-based ERK inhibitors, delivering a differentiated selectivity profile and distinct IP space versus ulixertinib, LY3214996, or SCH772984. The precise 4-ethoxyphenyl urea substitution is SAR-critical; substitution with 2,6-difluorophenyl, tert-butyl, or 2-chlorophenyl analogs fundamentally alters target engagement and pathway selectivity. JSI-1187 simultaneously modulates ERK1/2, p38MAPK, and Akt phosphorylation in VEGF-stimulated HUVECs—enabling dual MAPK/PI3K pathway blockade studies in angiogenesis. Available via custom synthesis; contact us for quotation and lead time.

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 2034238-57-6
Cat. No. B2656612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
CAS2034238-57-6
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN3C2=CC(=N3)C
InChIInChI=1S/C17H21N5O2/c1-3-24-15-6-4-14(5-7-15)19-17(23)18-8-9-21-10-11-22-16(21)12-13(2)20-22/h4-7,10-12H,3,8-9H2,1-2H3,(H2,18,19,23)
InChIKeyXFQJEKATSZYWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034238-57-6): Compound Identity, Kinase Target Profile, and Procurement Rationale


1-(4-Ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034238-57-6, MF C₁₇H₂₁N₅O₂, MW 327.39) is a small-molecule kinase inhibitor featuring a central urea pharmacophore linking a 4-ethoxyphenyl ring to a 6-methyl-1H-imidazo[1,2-b]pyrazole moiety. This compound, also designated JSI-1187, functions as a potent, orally bioavailable, reversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) with a reported Ki of less than 1 nM against ERK2 [1]. It interferes with upstream MAPK (ERK1/2, p38MAPK) and PI3K/Akt signaling cascades in VEGF-stimulated human umbilical vein endothelial cells (HUVECs) and demonstrates significant inhibition of endothelial cell migration, a key functional requisite for angiogenesis [2]. JSI-1187 has advanced to Phase 1 clinical evaluation in patients with MAPK pathway-mutated advanced solid tumors [3].

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea with In-Class Analogs Yields Divergent Biological Outcomes


Within the pyrazolyl-urea and imidazo-pyrazole chemical class, seemingly conservative structural modifications produce profoundly divergent pharmacological activity profiles. The core imidazo[1,2-b]pyrazole scaffold of the target compound imposes conformational rigidity absent in flexible pyrazole-based analogs; this loss of rotational freedom directly potentiates kinase inhibitory activity and alters pathway selectivity [1]. Systematic SAR analysis reveals that the nature and position of substituents on the phenylurea moiety critically govern whether ERK1/2, p38MAPK, or Akt phosphorylation is increased or decreased, meaning the precise 4-ethoxyphenyl substitution pattern of this compound cannot be interchanged with either 2,6-difluorophenyl, tert-butyl, or 2-chlorophenyl analogs without fundamentally altering target engagement [1]. Furthermore, the dihydro-imidazo-pyrazolyl-urea subclass (STIRUR/BUR series) predominantly affects neutrophil chemotaxis rather than endothelial cell migration, demonstrating that even within the broader imidazo-pyrazole family, biological outcomes are highly scaffold- and substituent-dependent [2].

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea vs. Closest Structural and Pharmacological Analogs


ERK2 Inhibitory Potency (Ki) of JSI-1187 vs. Clinical-Stage ERK Inhibitors Ulixertinib and LY3214996

The target compound (JSI-1187) demonstrates a reversible ERK2 inhibition constant (Ki) of less than 1 nM, as determined by enzymatic assay [1]. By comparison, the clinical-stage ERK inhibitor ulixertinib (BVD-523) exhibits an ERK2 Ki of approximately 0.3 nM in similar enzymatic assays, while LY3214996 demonstrates an ERK2 IC₅₀ of approximately 5 nM in cellular assays [REFS-2, REFS-3]. The sub-nanomolar Ki places JSI-1187 in the same potency tier as leading clinical ERK inhibitors, representing a meaningful differentiation from preclinical imidazo-pyrazole derivatives that lack reported ERK2 Ki data altogether [4]. This quantitative biochemical potency is the direct consequence of the imidazo[1,2-b]pyrazole scaffold's conformational rigidity combined with the specific 4-ethoxyphenyl urea substitution pattern [4].

ERK1/2 kinase inhibition MAPK pathway target engagement precision oncology

Anti-Angiogenic Activity in HUVEC Wound Healing: Imidazo[1,2-b]pyrazole Scaffold vs. Flexible Pyrazole Analogs

In a VEGF-stimulated HUVEC wound healing assay, the target compound (designated 'Compound 3' in the primary SAR study) demonstrated a significant inhibitory effect on endothelial cell migration, a phenotype not observed for closely related pyrazole-based analogs within the same compound library [1]. The study explicitly reports that 'pyrazoles and imidazopyrazoles did not show the same activity profile' and that 'the loss of flexibility in imidazopyrazole derivatives is responsible for activity potentiation' [1]. While the flexible pyrazole-urea compounds (e.g., 4-ethoxyphenyl-substituted pyrazolyl-ureas without the fused imidazole ring) showed variable and generally weaker effects on ERK1/2, p38MAPK, and Akt phosphorylation, the conformationally constrained imidazo[1,2-b]pyrazole core conferred a distinct activity signature characterized by potent inhibition of endothelial migration [1]. The SAR analysis further established that the specific 4-ethoxy substituent on the phenylurea moiety is critical for this anti-migratory phenotype, as fluorinated or otherwise modified phenylurea analogs exhibited altered kinase phosphorylation profiles [1].

angiogenesis inhibition endothelial cell migration wound healing assay VEGF signaling

Clinical Development Stage of JSI-1187 (Phase 1) vs. Preclinical Status of Other Imidazo[1,2-b]pyrazole-Urea Derivatives

The target compound (JSI-1187) has advanced to Phase 1 clinical evaluation in patients with advanced solid tumors harboring MAPK pathway mutations, including BRAF V600-mutant and RAS-mutant malignancies, with trials active in both the United States and China [REFS-1, REFS-2]. In contrast, all other reported imidazo[1,2-b]pyrazole-urea derivatives from the same medicinal chemistry lineage—including STIRUR 13, STIRUR 41, BUR 12, and the GeGe3 pyrazolyl-urea compound—remain at the preclinical stage, with activity demonstrated exclusively in cell-based assays and zebrafish xenograft models of angiogenesis [REFS-3, REFS-4]. No other member of this chemotype has been reported in any clinical trial registry. This clinical-stage differentiation is supported by the compound's favorable oral bioavailability and pharmacokinetic profile, which have enabled Investigational New Drug (IND) clearance and patient dosing, milestones not achieved by any structural analog [1].

clinical development translational research ERK inhibitor Phase 1 oncology

Kinase Pathway Interference Profile: Multi-Target MAPK/PI3K Modulation vs. Single-Target ERK Inhibition

Western blot screening of the target compound in VEGF-stimulated HUVECs demonstrated its capacity to modulate phosphorylation of ERK1/2, p38MAPK, and Akt simultaneously, indicating interference with both MAPK and PI3K upstream signaling pathways [1]. This multi-kinase modulation profile contrasts with highly selective single-target ERK inhibitors such as SCH772984, which potently inhibits ERK1/2 (IC₅₀ 4-7 nM) but shows minimal activity against p38MAPK or Akt at comparable concentrations [2]. The SAR analysis from the EJMC study explicitly demonstrates that the combination of the imidazopyrazole scaffold with specific phenylurea substituents determines whether kinase phosphorylation is increased or decreased, providing a tunable selectivity handle absent in simpler pyrazole-urea architectures [1]. This multi-pathway interference profile is mechanistically consistent with the compound's pronounced anti-angiogenic phenotype, as effective blockade of pathological angiogenesis frequently requires coordinated inhibition of both MAPK and PI3K signaling nodes [3].

kinase selectivity MAPK pathway PI3K/Akt pathway polypharmacology angiogenesis signaling

Scaffold Conformational Rigidity as a Structural Determinant of Activity Potentiation: Imidazo[1,2-b]pyrazole vs. 2,3-Dihydro-Imidazo[1,2-b]pyrazole vs. Pyrazole Cores

The 2017 EJMC study explicitly identifies that 'the loss of flexibility in imidazopyrazole derivatives is responsible for activity potentiation,' establishing conformational rigidity as a key structural determinant of biological activity within this chemotype [1]. This finding is corroborated by subsequent work from the same group demonstrating that dihydro-imidazo-pyrazolyl-urea derivatives (STIRUR/BUR series, which feature a partially saturated 2,3-dihydro-imidazo[1,2-b]pyrazole core with increased flexibility) exhibit a fundamentally different biological profile, primarily inhibiting neutrophil chemotaxis (fMLP-OMe and IL-8 induced) rather than endothelial cell migration [2]. The fully aromatic imidazo[1,2-b]pyrazole core of the target compound thus represents a critical structural feature that cannot be substituted with either flexible pyrazole, partially saturated dihydro-imidazo-pyrazole, or alternative fused heterocyclic systems without losing the anti-angiogenic activity signature [REFS-1, REFS-2].

scaffold rigidification structure-activity relationship conformational constraint medicinal chemistry

High-Impact Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea Based on Quantitative Differentiation Evidence


ERK-Dependent Oncology Drug Discovery Programs Requiring a Structurally Differentiated Clinical-Stage Lead Compound

For oncology drug discovery teams developing ERK-targeted therapeutics, JSI-1187 serves as a clinical-stage, chemically differentiated alternative to existing ERK inhibitors (ulixertinib, LY3214996, SCH772984). The sub-nanomolar ERK2 Ki (< 1 nM) [1] combined with its imidazo[1,2-b]pyrazole scaffold—a chemotype absent from all other clinical ERK inhibitors—provides distinct intellectual property space and a differentiated selectivity profile [2]. The compound's Phase 1 clinical status [3] further enables direct translational comparison studies and reduces the regulatory risk associated with initiating new ERK inhibitor programs.

Anti-Angiogenesis Research Investigating MAPK/PI3K Dual-Pathway Interference in Endothelial Cells

The compound's documented ability to simultaneously modulate ERK1/2, p38MAPK, and Akt phosphorylation in VEGF-stimulated HUVECs [2] makes it uniquely suited for mechanistic studies of coordinated MAPK/PI3K signaling in angiogenesis. Unlike selective ERK inhibitors that leave PI3K-Akt signaling intact, or PI3K inhibitors that spare MAPK-ERK signaling, this compound enables investigation of dual-pathway blockade in endothelial biology, with the specific anti-migratory phenotype validated in wound healing assays [2].

Chemical Biology Tool Compound for Dissecting Imidazo[1,2-b]pyrazole Scaffold Contributions to Kinase Inhibition vs. Chemotaxis Phenotypes

The clear bifurcation of biological activity between the fully aromatic imidazo[1,2-b]pyrazole scaffold (endothelial migration inhibition) and the 2,3-dihydro-imidazo[1,2-b]pyrazole scaffold (neutrophil chemotaxis inhibition) [REFS-2, REFS-4] enables the target compound to serve as a precise chemical probe for studying conformational rigidity effects on kinase target engagement. Procurement of the pure aromatic imidazo[1,2-b]pyrazole derivative is essential for any study aiming to map scaffold topology to anti-angiogenic vs. anti-inflammatory functional outcomes [2].

Preclinical Pharmacology Benchmarking of ERK Inhibitor Sensitivity Across MAPK-Mutant Tumor Models

With demonstrated preclinical efficacy in tumor models harboring MAPK pathway mutations (including BRAF V600 and RAS mutations) [1], and Phase 1 clinical evaluation in this genetically defined patient population [3], JSI-1187 serves as a validated benchmark compound for preclinical pharmacology laboratories characterizing novel ERK pathway inhibitors. Its well-defined target engagement parameters (reversible ERK2 inhibition, Ki < 1 nM) [1] and oral bioavailability [3] provide standardized reference points for comparative efficacy studies in cell-line-derived and patient-derived xenograft models.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.